molecular formula C12H13N3O2 B2926313 (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile CAS No. 687614-64-8

(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile

Cat. No. B2926313
CAS RN: 687614-64-8
M. Wt: 231.255
InChI Key: CTMPSAKTWCHPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is a chemical compound with the CAS Number: 687614-64-8 . It has a molecular weight of 231.25 and its IUPAC name is (3-nitrophenyl) (1-pyrrolidinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” is 1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” has a storage temperature of 28 C . The country of origin is CN .

Scientific Research Applications

Proteomics Research

This compound is available for purchase as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field covers various applications such as understanding protein-protein interactions, disease mechanisms, and biomarker discovery for diagnostics.

Drug Discovery

Pyrrolidine, which is part of the compound’s structure, is a versatile scaffold in drug discovery . It has been used in synthesizing selective androgen receptor modulators (SARMs) and other pharmacologically active molecules. The compound’s structure could potentially be modified to optimize its pharmacokinetic profile for various therapeutic applications.

Safety and Hazards

The safety information for “(3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile” can be found in the MSDS . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile is the Acetylcholine receptor subunit beta . This receptor plays a crucial role in the nervous system as it is involved in transmitting signals across the synapse.

Mode of Action

Upon binding to the acetylcholine receptor, (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile induces a significant conformational change that affects all subunits of the receptor . This leads to the opening of an ion-conducting channel across the plasma membrane, allowing sodium ions to flow through .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Nitrophenyl)(pyrrolidin-1-yl)acetonitrile. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the acetylcholine receptor. For instance, the compound is stored at a temperature of 28°C to maintain its stability .

properties

IUPAC Name

2-(3-nitrophenyl)-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-9-12(14-6-1-2-7-14)10-4-3-5-11(8-10)15(16)17/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMPSAKTWCHPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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